molecular formula C9H11IN2O4 B14609604 2',5'-Dideoxy-5-iodouridine CAS No. 58510-67-1

2',5'-Dideoxy-5-iodouridine

Cat. No.: B14609604
CAS No.: 58510-67-1
M. Wt: 338.10 g/mol
InChI Key: GUVUYJRNOZXTJV-PRMYIZFSSA-N
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Description

2',5'-Dideoxy-5-iodouridine (CAS 58510-66-0) is a purine nucleoside analog. As part of this class of compounds, it has broad-spectrum research applications, primarily due to its ability to interfere with DNA synthesis and induce apoptosis . The molecular formula of the compound is C9H11IN2O4, and it has a molecular weight of 338.10 g/mol . This compound has been investigated for its selective antiviral properties. Research indicates that closely related analogs, such as 5'-amino-2',5'-dideoxy-5-iodouridine (AIdU), are potent and selective inhibitors of herpes simplex virus type 1 (HSV-1) replication . These compounds appear to selectively inhibit viral-specific DNA synthesis while exhibiting little cellular toxicity in preliminary studies, suggesting a high therapeutic index . The mechanism of action for this class of analogs involves phosphorylation by viral kinases and subsequent incorporation into DNA, leading to chain termination and inhibition of viral replication . This compound is for research use only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58510-67-1

Molecular Formula

C9H11IN2O4

Molecular Weight

338.10 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]-5-iodopyrimidine-2,4-dione

InChI

InChI=1S/C9H11IN2O4/c1-4-6(13)2-7(16-4)12-3-5(10)8(14)11-9(12)15/h3-4,6-7,13H,2H2,1H3,(H,11,14,15)/t4-,6+,7-/m1/s1

InChI Key

GUVUYJRNOZXTJV-PRMYIZFSSA-N

Isomeric SMILES

C[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)I)O

Canonical SMILES

CC1C(CC(O1)N2C=C(C(=O)NC2=O)I)O

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization of 2 ,5 Dideoxy 5 Iodouridine

Methodologies for Nucleoside Analog Synthesis

The preparation of nucleoside analogues is a complex field that has evolved significantly, balancing chemical and biocatalytic strategies to create novel compounds. rsc.orgrsc.org Historically, the synthesis of N-nucleoside analogues has centered on the formation of the crucial glycosidic bond between a modified sugar and a nucleobase. rsc.org

Key synthetic strategies include:

Condensation Reactions: A widely used approach is the Vorbrüggen glycosylation, which involves a Lewis acid-catalyzed condensation of a protected and activated sugar derivative (like a C1'-halosugar) with a silylated nucleobase to form the desired β-nucleoside product. rsc.org

Modification of Pre-existing Nucleosides: This strategy involves chemically altering natural nucleosides. Modifications can be targeted at various positions, including the heterocyclic base, substituents on the sugar ring, or even replacement of the furanose ring with other cyclic structures. wiley.com

Biocatalytic Approaches: Enzymes are increasingly used for nucleoside analogue synthesis. 'Base swapping' techniques, for instance, use natural nucleosides as sugar donors, which then react with a different nucleobase analogue to form a new product. rsc.org

De Novo Synthesis: Some modern protocols enable the construction of nucleoside analogs from simple, achiral starting materials, avoiding the reliance on chiral pool precursors. nih.gov For example, a three-step process can yield protected nucleoside analogs through steps involving fluorination, an enantioselective aldol (B89426) reaction, reduction, and an intramolecular annulative fluoride (B91410) displacement. nih.gov

These methods provide flexible pathways to access a wide array of nucleoside analogs with specific configurations (D- or L-), selective protection of alcohol groups, and various derivatizations at key positions on the sugar ring. nih.gov

Specific Approaches to Dideoxy-5-iodouridine and Related Derivatives

The synthesis of 2',5'-dideoxy-5-iodouridine and its derivatives involves specific chemical transformations that target both the sugar and the pyrimidine (B1678525) base. These approaches are designed to introduce the desired functionalities, such as the 5-iodo group on the uracil (B121893) ring and modifications at the 5'-position of the deoxyribose sugar.

Table 1: Examples of Synthesized 5-Halo-5'-amino Analogs

Compound Name Starting Material Halogen at C-5
5-Fluoro-5'-amino-2',5'-dideoxyuridine 5-Fluoro-2'-deoxyuridine Fluoro
5-Chloro-5'-amino-2',5'-dideoxyuridine 5-Chloro-2'-deoxyuridine Chloro
5-Bromo-5'-amino-2',5'-dideoxyuridine 5-Bromo-2'-deoxyuridine Bromo
5-Iodo-5'-amino-2',5'-dideoxyuridine 5-Iodo-2'-deoxyuridine Iodo

This table is based on the synthetic procedures described for producing various 5-halo-5'-amino analogs. nih.gov

For research purposes, particularly in imaging and metabolic studies, nucleoside analogs are often labeled with radioisotopes. The most rapid and reliable method for preparing radiolabeled 5-iodo-2'-deoxyuridine ([¹²³/¹²⁵/¹³¹I]IUdR) is through iododemetallation. nih.gov

A significantly improved method involves the use of a chloromercury precursor of deoxyuridine. This precursor is incubated with a sodium iodide solution containing the desired radioisotope (Na¹²³/¹²⁵/¹³¹I) in the presence of Iodogen. The reaction is instantaneous, and the entire procedure can be completed in approximately 5 minutes without the need for subsequent purification steps. High-performance liquid chromatography (HPLC) analysis confirms the total conversion of the iodide into the final radiolabeled product, with no detectable by-products. nih.gov

Phosphoramidate (B1195095) derivatives of nucleoside analogs are a class of prodrugs designed to bypass the initial, often rate-limiting, kinase-mediated phosphorylation step within a cell. nih.gov For dideoxyuridine (ddU), which is structurally related to this compound, certain phosphoramidate derivatives have been shown to act as membrane-soluble prodrugs that can be intracellularly converted to the active nucleotide form. nih.govuspto.gov

The synthesis of these derivatives typically involves the reaction of the parent nucleoside with a phosphoramidic chloride. The phosphoramidate moiety is attached to the 5'-hydroxyl group of the sugar. This approach allows for considerable structural variation, including different amino acids and ester groups, which can influence the derivative's stability and cellular uptake. nih.gov The successful bypass of kinase dependency is highly contingent on the specific combination of the nucleoside, amino acid, and ester components. nih.gov The synthesis of the phosphoramidite (B1245037) reagents themselves is a critical preceding step, often starting from the corresponding nucleoside which is protected at the 5'-position before reaction at the 3'-position to create the phosphoramidite. biosynth.com

Modifications at the C-5 position of the pyrimidine ring are crucial for altering the biological properties of nucleoside analogs. mostwiedzy.plresearchgate.net For the synthesis of this compound, the key step is the introduction of an iodine atom at this position.

Several methods exist for the halogenation of the C-5 position of uracil and its derivatives:

Direct Iodination: A common method involves treating the parent nucleoside, such as 2'-deoxyuridine, with iodine in the presence of an oxidizing agent or a catalyst. Reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) in acetonitrile (B52724) or silver sulfate (B86663) in methanol (B129727) can facilitate this reaction. google.commdpi.com For instance, 3',5'-di-O-acetyl-2'-deoxyuridine can be iodinated by heating with iodine and CAN. mdpi.com Another approach reacts 2'-deoxy-beta-uridine with iodine and silver sulfate in methanol. google.com

Using Halogenating Agents: N-halosuccinimides, such as N-Iodosuccinimide (NIS), are effective reagents for introducing halogens at the C-5 position. mostwiedzy.pl

Once the 5-iodo substituent is in place, it can serve as a handle for further modifications through cross-coupling reactions. The Sonogashira reaction, for example, is a powerful one-step method for creating C-C bonds by coupling the 5-iodonucleoside with terminal alkynes under microwave irradiation, allowing for the synthesis of a wide range of C-5 arylalkynyl derivatives. nih.gov

Table 2: Reagents for C-5 Iodination of Uracil Derivatives

Reagent System Reaction Conditions Reference
Iodine / Ceric Ammonium Nitrate (CAN) Acetonitrile, 80 °C mdpi.com
Iodine / Silver Sulfate Methanol, Room Temperature google.com

Elucidation of Molecular Mechanisms of Action for 2 ,5 Dideoxy 5 Iodouridine

Mechanisms of Nucleic Acid Synthesis Interference

Scientific investigations into the incorporation of 2',5'-Dideoxy-5-iodouridine into the genetic material of viruses and cells are ongoing. A related analogue, 5'-amino-2',5'-dideoxy-5-iodouridine, has been observed to be selectively incorporated into the DNA of Herpes Simplex Virus type 1 (HSV-1). nih.govnih.gov This selective incorporation is a key aspect of its antiviral activity. nih.govnih.gov In stark contrast, this amino derivative shows minimal, if any, association with the DNA of uninfected murine, simian, or human cells in culture. nih.gov The selective phosphorylation of 5'-amino-2',5'-dideoxy-5-iodouridine in virus-infected cells is a critical prerequisite for its incorporation into viral DNA. nih.gov

While these findings for a closely related compound are significant, further research is required to definitively establish the extent to which this compound itself is incorporated into both viral and cellular genomes.

The molecular structure of this compound underpins its ability to act as a DNA chain terminator. Like other dideoxynucleotides, it lacks a hydroxyl group at the 3' position of the deoxyribose sugar. This 3'-hydroxyl group is essential for the formation of a phosphodiester bond with the subsequent nucleotide during DNA synthesis.

When DNA polymerase incorporates this compound triphosphate into a growing DNA strand, the absence of the 3'-hydroxyl group prevents the addition of the next nucleotide. This results in the premature termination of the elongating DNA chain. This mechanism is the foundation of the Sanger method for DNA sequencing.

Table 1: Comparison of Deoxynucleotide and Dideoxynucleotide Structures

Feature Deoxyadenosine Triphosphate (dATP) This compound Triphosphate
Sugar Moiety Deoxyribose 2',5'-Dideoxyribose
3'-Hydroxyl Group Present Absent
5'-Triphosphate Group Present Present
Nitrogenous Base Adenine (B156593) 5-Iodouracil

| Role in DNA Synthesis | Elongation | Termination |

Selective Biochemical Pathway Modulation

A significant aspect of the mechanism of action of certain nucleoside analogues is their ability to selectively target viral processes over those of the host organism. This selectivity is often attributed to differences in the enzymes involved in nucleotide metabolism in infected versus uninfected cells.

Preliminary evidence concerning the related compound, 5'-amino-2',5'-dideoxy-5-iodouridine, suggests that it selectively inhibits the synthesis of viral DNA. nih.gov This analogue has demonstrated potent inhibition of Herpes Simplex Virus type 1 (HSV-1) replication with minimal to no toxicity observed in host cells. nih.govasm.org This differential effect is a highly desirable characteristic for an antiviral agent, as it implies that the compound can target the virus without causing significant harm to the host's cells. The selective action is thought to be linked to the specific enzymatic machinery present in virus-infected cells.

The selective antiviral activity of many nucleoside analogues is dependent on their interaction with virus-specific enzymes. A key example is the thymidine (B127349) kinase (TK) of Herpes Simplex Virus (HSV). This viral enzyme has a broader substrate specificity compared to its cellular counterpart.

While direct studies on the interaction of this compound with HSV thymidine kinase are not extensively documented in the available research, the selective phosphorylation of its close analogue, 5'-amino-2',5'-dideoxy-5-iodouridine, by the viral enzyme is a critical step for its antiviral activity. nih.gov It is this virus-induced phosphorylation that converts the nucleoside into its active triphosphate form, which can then be incorporated into the viral DNA and lead to chain termination. nih.gov This selective activation within infected cells is a cornerstone of the targeted antiviral strategy of such compounds.

Table 2: Mentioned Chemical Compounds

Compound Name Abbreviation
This compound -
5'-amino-2',5'-dideoxy-5-iodouridine -
Deoxyadenosine Triphosphate dATP
Herpes Simplex Virus HSV

Molecular Pathways of Programmed Cell Death Induction

The induction of programmed cell death, or apoptosis, by this compound is a multifaceted process that appears to engage several interconnected molecular pathways. While direct and exhaustive studies on this specific compound are limited, the available research on related iodinated nucleosides and the broader understanding of antiviral and anticancer nucleoside analogs allow for the elucidation of its likely mechanisms of action. The primary pathways implicated involve the activation of the 2-5A/RNase L system, the initiation of the intrinsic mitochondrial pathway, and the cellular response to DNA damage.

A significant mechanism of action for this compound is linked to the 2-5A system, an integral part of the innate immune response to viral infections. The 2-5A system is an established endogenous antiviral pathway. nih.gov Upon activation, typically by double-stranded RNA produced during viral replication, the enzyme 2'-5' oligoadenylate (B1213165) synthetase (OAS) synthesizes 2',5'-linked oligoadenylates (2-5A). nih.gov These 2-5A molecules then bind to and activate a latent endoribonuclease, RNase L. nih.gov

Activated RNase L is a potent inducer of apoptosis. nih.gov Its primary function is the degradation of cellular and viral single-stranded RNA, which inhibits protein synthesis and halts viral replication. nih.gov This widespread RNA degradation is a strong apoptotic signal. nih.gov Studies have shown that the induction of RNase L activity, either through transfection or activation by 2-5A, leads to a loss of cell viability with the characteristic morphological and biochemical hallmarks of apoptosis. nih.gov Furthermore, the inhibition of RNase L has been demonstrated to suppress apoptosis induced by certain stimuli. nih.gov This suggests that this compound, particularly in the context of viral infections where the 2-5A system is active, can contribute to the elimination of infected cells by piggybacking on this natural antiviral apoptotic pathway.

The intrinsic, or mitochondrial, pathway of apoptosis is another critical route through which this compound likely exerts its effects. This pathway is centered around the mitochondria and is regulated by the Bcl-2 family of proteins. This family includes pro-apoptotic members (such as Bax and Bak) and anti-apoptotic members (such as Bcl-2 and Bcl-xL). The balance between these opposing factions determines the cell's fate.

In response to cellular stress, such as that induced by nucleoside analogs, the equilibrium shifts in favor of the pro-apoptotic Bcl-2 proteins. This leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then binds to the apoptotic protease-activating factor 1 (Apaf-1), forming a complex known as the apoptosome. The apoptosome recruits and activates the initiator caspase, caspase-9, which in turn activates downstream effector caspases, such as caspase-3 and caspase-7. These effector caspases are responsible for the execution phase of apoptosis, cleaving a multitude of cellular substrates and leading to the characteristic dismantling of the cell.

Furthermore, as a nucleoside analog, this compound has the potential to be incorporated into cellular DNA during replication. The presence of this modified nucleoside within the DNA can lead to structural distortions and instability, ultimately causing DNA damage, such as double-strand breaks. The cell's DNA damage response (DDR) pathways are then activated. If the damage is too severe to be repaired, the DDR signaling cascades will initiate apoptosis to eliminate the compromised cell. This is a common mechanism of action for many anticancer nucleoside analogs.

The following table summarizes the key molecular players and their roles in the apoptotic pathways likely induced by this compound:

Pathway ComponentRole in Apoptosis Induction
2'-5' Oligoadenylate Synthetase (OAS) Synthesizes 2-5A in response to viral dsRNA, initiating the 2-5A/RNase L pathway.
RNase L Activated by 2-5A, degrades cellular and viral RNA, leading to the inhibition of protein synthesis and apoptosis. nih.govnih.gov
Bcl-2 Family Proteins (e.g., Bax, Bak, Bcl-2) Regulate the permeability of the mitochondrial outer membrane, controlling the release of cytochrome c.
Cytochrome c Released from the mitochondria, binds to Apaf-1 to form the apoptosome.
Apaf-1 A key component of the apoptosome, which activates caspase-9.
Caspase-9 An initiator caspase that, once activated, triggers the caspase cascade.
Caspase-3 and -7 Effector caspases that execute the final stages of apoptosis by cleaving cellular proteins.
DNA Damage Response Proteins Recognize and signal the presence of DNA damage, potentially leading to the activation of apoptotic pathways if the damage is irreparable.

In Vitro Antiviral Research on 2 ,5 Dideoxy 5 Iodouridine

Evaluation of Antiviral Efficacy in Cell Culture Models

The initial assessment of any potential antiviral compound relies on its evaluation in controlled cell culture systems. These in vitro models allow for the determination of a compound's ability to inhibit viral replication and to establish a preliminary understanding of its spectrum of activity and potency.

Research into the anti-herpes simplex virus activity of 2',5'-Dideoxy-5-iodouridine derivatives has centered on its 5'-amino analog, 5'-amino-2',5'-dideoxy-5-iodouridine (AIdU). A foundational study described AIdU as a potent inhibitor of Herpes Simplex Virus type 1 (HSV-1) replication. asm.orgnih.gov In these experiments, AIdU demonstrated a significant reduction in viral yield in infected Vero cells. asm.org Notably, the compound exhibited this antiviral effect at concentrations that showed little to no toxicity to the host cells, suggesting a selective action against the virus. asm.orgnih.gov Preliminary findings from this research indicated that AIdU selectively inhibits the synthesis of viral-specific DNA. asm.orgnih.gov

Further research sought to enhance the antiviral efficacy of AIdU by synthesizing various derivatives, including N-acetyl and N,3'-O-diacetyl forms. nih.gov While some of these modified compounds showed an increased ability to inhibit the virus-specific enzyme, deoxypyrimidine kinase, none of the tested derivatives demonstrated actual antiviral activity against HSV-1 in cell culture. nih.gov This suggests that while the parent compound, AIdU, is an effective inhibitor, these specific chemical modifications did not improve its ability to suppress viral replication in a cellular context. nih.gov

Table 1: In Vitro Antiviral Activity of 5'-amino-2',5'-dideoxy-5-iodouridine (AIdU) Against HSV-1
CompoundVirusCell LineConcentration (µM)Observed EffectReference
AIdUHSV-1Vero200~2-log decrease in virus yield asm.org
N-acyl, N-sulphonyl, and N,3'-O-diacyl- derivatives of AIdUHSV-1Not SpecifiedNot SpecifiedNo antiviral activity observed in cell culture nih.gov

The antiviral activity of 5'-amino-2',5'-dideoxy-5-iodouridine (referred to as AIU in the study) has also been evaluated against Varicella-Zoster Virus (VZV), the causative agent of chickenpox and shingles. In a key study using human diploid embryo fibroblast cells, AIU was tested against three different isolates of VZV. nih.gov The research demonstrated that AIU effectively reduced the number of VZV-induced plaques in a dose-dependent manner. nih.govnih.gov

At concentrations ranging from 10 to 800 µM, the compound reduced the formation of plaques by both VZV-infected cells and cell-free VZV by approximately 30% to 95%. nih.govnih.gov In addition to reducing the quantity of plaques, the presence of AIU also resulted in a noticeable reduction in the size of the plaques that did form. nih.gov These findings confirm that the compound inhibits the replication and spread of VZV in vitro. nih.gov

Table 2: In Vitro Antiviral Activity of 5'-amino-2',5'-dideoxy-5-iodouridine (AIU) Against VZV
CompoundVirusCell LineConcentration Range (µM)Plaque Reduction (%)Reference
AIUVZV (3 isolates)Human Diploid Embryo Fibroblast10~30 nih.govnih.govasm.org
100Not Specified
400Not Specified
800~95

While research on this compound and its 5'-amino analog has primarily focused on HSV-1 and VZV, studies on the closely related compound 5-iodo-2'-deoxyuridine (Idoxuridine, IUdR) provide insights into potential activity against other herpesviruses.

In studies with human cytomegalovirus (CMV), Idoxuridine was shown to inhibit the virus in mouse embryo fibroblast cells at concentrations between 0.3 to 0.6 µg/ml. nih.gov However, another study reported a contradictory finding, where pretreating cells with Idoxuridine was found to enhance several parameters of CMV replication, including increasing the virus yield per cell and increasing plaquing efficiency by approximately tenfold. capes.gov.br

The activity of various nucleoside analogs has also been assessed against Epstein-Barr virus (EBV). While direct data for this compound is limited, other iodinated pyrimidine (B1678525) deoxyribonucleosides have been investigated. For instance, (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), another thymidine (B127349) analog, was found to be a potent inhibitor of EBV replication with a 50% inhibitory dose (ED50) of 0.06 µM. nih.gov Another compound, β-l-5-Iododioxolane uracil (B121893), also demonstrated potent anti-EBV activity with a 50% effective concentration of 0.03 μM. nih.gov These findings highlight the general susceptibility of certain herpesviruses to this class of compounds, though the specific efficacy of this compound remains less characterized.

Comparative Analysis with Other Antiviral Nucleoside Analogs

To contextualize the antiviral efficacy of a novel compound, it is essential to compare its activity against established antiviral agents.

In the studies against HSV-1, 5'-amino-2',5'-dideoxy-5-iodouridine (AIdU) was compared with adenine (B156593) arabinoside (ara-A). On a molar basis, AIdU was found to be more potent. A 200 µM concentration of AIdU resulted in an approximate 2-log reduction in HSV-1 yield, whereas a similar concentration of ara-A reduced the virus titer by only 1-log. asm.org In the context of the related compound Idoxuridine (IUdR), clinical and experimental comparisons with Acyclovir for treating herpetic keratitis have generally shown that Acyclovir is significantly more effective. nih.gov

For Varicella-Zoster Virus, 5'-amino-2',5'-dideoxy-5-iodouridine (AIU) was found to be less effective than arabinofuranosylthymine. Research showed that as little as 5 µg/ml of arabinofuranosylthymine was sufficient to completely block the formation of plaques by cell-free VZV, a level of inhibition that required much higher concentrations of AIU. nih.govnih.gov

Table 3: Comparative In Vitro Efficacy of AIdU/AIU and Other Antiviral Analogs
VirusCompound 1ConcentrationEffectCompound 2ConcentrationEffectConclusionReference
HSV-1AIdU200 µM~2-log reduction in virus yieldara-A200 µM~1-log reduction in virus yieldAIdU more potent than ara-A asm.org
VZVAIU10-800 µM30-95% plaque reductionArabinofuranosylthymine5 µg/ml (~18.6 µM)Complete plaque formation blockageAIU less effective than Arabinofuranosylthymine nih.govnih.gov

Academic Research in Anticancer Applications of 2 ,5 Dideoxy 5 Iodouridine

Interference with Malignant Cell Deoxyribonucleic Acid Synthesis

Scientific inquiry has demonstrated that 2',5'-Dideoxy-5-iodouridine exhibits inhibitory effects on the synthesis of deoxyribonucleic acid (DNA) in malignant cell lines. A study investigating a series of 5'-substituted 2',5'-dideoxyuridine (B1594094) derivatives, which included the 5-iodo variant, found that these compounds were capable of inhibiting DNA synthesis. nih.gov This research highlighted the compound's activity in L1210 leukemia cells, where it demonstrated a clear impact on the processes of DNA replication. nih.gov

The primary mechanism behind this interference is believed to be the compound's structural similarity to natural nucleosides that are the essential building blocks of DNA. By acting as an analog, this compound can disrupt the normal enzymatic pathways involved in the creation of new DNA strands. This disruption ultimately hinders the proliferation of rapidly dividing cancer cells, which are heavily reliant on efficient DNA synthesis. The inhibition of this critical cellular process is a key aspect of the compound's cytotoxic effects against cancerous cells. nih.gov

Mechanisms of Apoptosis Induction in Oncological Models

While the direct inhibition of DNA synthesis is a significant aspect of its anticancer potential, the ability of a compound to induce apoptosis, or programmed cell death, is another crucial mechanism in cancer therapy. Apoptosis is a regulated process that eliminates damaged or unwanted cells, and its induction in cancer cells is a primary goal of many chemotherapeutic agents.

Currently, specific research detailing the direct mechanisms of apoptosis induction by this compound in oncological models is limited in the available scientific literature. However, it is a common outcome that the inhibition of DNA synthesis and the resulting cellular stress can trigger apoptotic pathways. Pyrimidine (B1678525) analogs, as a class of compounds, are known to induce apoptosis in cancer cells. nih.gov This can occur through various signaling cascades within the cell that are activated in response to DNA damage or replicative stress. The activation of these pathways ultimately leads to the controlled dismantling of the cell, preventing further proliferation and tumor growth. Further research is necessary to elucidate the specific apoptotic pathways that may be activated by this compound in cancer cells.

Research on Activity in Specific Hematological Malignancies

The potential therapeutic applications of this compound have been explored in the context of hematological malignancies. Laboratory studies have provided evidence of its activity against specific types of leukemia. nih.gov

In addition to its observed effects on L1210 leukemia cells, the compound was also evaluated in the P388 mouse leukemia model. nih.gov The P388 leukemia screen is a standard in vivo model used in the preclinical evaluation of potential anticancer drugs. The activity of this compound in this model indicates its potential for efficacy against this type of hematological cancer. nih.gov

The following table summarizes the findings from the research on the activity of this compound in specific hematological malignancy models.

Hematological Malignancy ModelFinding
L1210 Leukemia CellsInhibition of DNA synthesis nih.gov
P388 Mouse LeukemiaDemonstrated activity in vivo nih.gov

These findings underscore the potential of this compound as a candidate for further investigation in the treatment of hematological cancers. The initial positive results in these preclinical models provide a rationale for more extensive studies to determine its full spectrum of activity and potential clinical utility.

Structural Biology and Enzymatic Interactions of 2 ,5 Dideoxy 5 Iodouridine

Molecular Recognition and Binding Affinity with Target Enzymes

The molecular recognition and binding of 2',5'-dideoxy-5-iodouridine analogs are critically dependent on the target enzyme. Studies have primarily focused on their interaction with thymidine (B127349) kinases, which are crucial for viral replication and bacterial nucleotide metabolism.

The triphosphate derivative of AIdU, 5'-Iodo-5'-amino-2',5'-dideoxyuridine-5'-N'-triphosphate (AIdUTP), has been identified as a potent allosteric inhibitor of Escherichia coli thymidine kinase. nih.gov Unlike the natural substrate, AIdUTP does not bind to the active site but rather to a regulatory (allosteric) site on the enzyme. This binding event induces a conformational change that converts the active enzyme into an inactive dimeric form. nih.gov

This allosteric interaction is notably potent. AIdUTP is approximately 60-fold more effective as an allosteric inhibitor of E. coli thymidine kinase than thymidine triphosphate (TTP), the natural feedback inhibitor of the enzyme, when measured at a pH of 7.8. nih.gov The binding affinity is also less sensitive to changes in pH compared to TTP, whose inhibitory effect is significantly reduced at higher pH levels. nih.gov This suggests a distinct and stable molecular recognition mechanism at the allosteric site, driven by the unique structural features of the AIdUTP molecule. The potent inhibition by AIdUTP could not be completely reversed even by a 150-fold molar excess of 5-Iodo-2'-deoxycytidine 5'-triphosphate, a powerful enzyme activator, further highlighting the strong binding and regulatory effect of the AIdU-based analog. nih.gov

Conformational Analysis of this compound in Enzyme Active Sites

Specific data from X-ray crystallography or NMR spectroscopy detailing the precise conformation of this compound or its analogs within an enzyme active site is not available in the reviewed literature. Such studies would be essential to visualize the exact orientation of the nucleoside, the bond angles, and the specific hydrogen bonds and hydrophobic interactions that stabilize the enzyme-inhibitor complex. This information remains a critical gap in fully understanding the molecule's mechanism of action at an atomic level.

Structure-Activity Relationships Governing Enzymatic Substrate Specificity

The relationship between the chemical structure of this compound analogs and their ability to inhibit target enzymes has been explored through the synthesis and testing of various derivatives. These studies highlight how small modifications to the molecule can significantly alter its inhibitory potency, particularly against the deoxypyrimidine kinase of Herpes Simplex Virus type 1 (HSV-1). nih.gov

Research focused on modifying the 5'-amino group of 5'-amino-2',5'-dideoxy-5-iodouridine (AIdU) has yielded key insights into the structure-activity relationship (SAR):

N-Acetylation: The addition of an acetyl group to the 5'-amino position (N-acetylation) was found to increase the compound's ability to inhibit the phosphorylation of thymidine by HSV-1 deoxypyrimidine kinase. nih.gov

Diacetylation: In contrast, the addition of a second acetyl group at the 3'-hydroxyl position (N,3'-O-diacetylation) had the opposite effect, reducing the compound's inhibitory activity. nih.gov

Other N-acyl and N-sulphonyl Derivatives: The synthesis of a broader range of derivatives with different acyl and sulphonyl groups at the 5'-amino position resulted in compounds with enhanced inhibitory effects on the deoxypyrimidine kinase. nih.gov

These findings indicate that the size, charge, and hydrogen-bonding potential of the substituent at the 5'-position are critical for effective interaction with the viral enzyme. While N-acetylation enhances inhibitory capacity, further substitution at the 3'-position is detrimental, suggesting that a free 3'-hydroxyl group may be important for proper binding or orientation within the enzyme's active site. nih.gov Despite the enhanced enzyme inhibition observed in vitro, these particular derivatives did not exhibit antiviral activity in cell culture. nih.gov

The table below summarizes the observed structure-activity relationships for AIdU derivatives concerning the inhibition of HSV-1 deoxypyrimidine kinase.

CompoundModification from AIdUEffect on HSV-1 Deoxypyrimidine Kinase InhibitionReference
N-acetyl-AIdUAcetylation at the 5'-amino groupIncreased nih.gov
N,3'-O-diacetyl-AIdUAcetylation at both the 5'-amino and 3'-hydroxyl groupsDecreased nih.gov
Other N-acyl/N-sulphonyl derivativesVarious acyl or sulphonyl groups at the 5'-amino groupEnhanced nih.gov

Investigations into Resistance Mechanisms and Analog Design

Molecular Basis of Resistance to Nucleoside Analogs in Antiviral Therapy

The development of resistance to nucleoside analogs, a cornerstone of antiviral therapy, presents a significant challenge in the long-term management of viral infections. The molecular underpinnings of this resistance are multifaceted and typically involve genetic mutations in viral enzymes that are the primary targets of these drugs. Understanding these mechanisms is crucial for the development of next-generation antiviral agents with improved efficacy. alliedacademies.org

Two predominant mechanisms of resistance to nucleoside analogs have been extensively characterized. The first involves alterations in the viral polymerase, such as reverse transcriptase in HIV or DNA polymerase in herpesviruses. alliedacademies.org Specific mutations within the gene encoding these enzymes can change the structure of the drug's binding site. alliedacademies.org This alteration can lead to a decreased affinity of the enzyme for the nucleoside analog, thereby reducing the drug's ability to be incorporated into the growing viral DNA or RNA chain and inhibit replication. alliedacademies.org In essence, the mutated enzyme can more effectively discriminate between the natural nucleoside triphosphate and the analog inhibitor.

The second major mechanism involves an increased capacity of the viral enzyme to remove the incorporated nucleoside analog from the nascent nucleic acid chain. This process, known as phosphorolytic excision, is enhanced by certain mutations in the viral polymerase. These mutations confer upon the enzyme a heightened ability to catalyze the removal of the chain-terminating analog, allowing DNA synthesis to resume and rendering the antiviral agent ineffective.

Furthermore, mutations in viral or host cell kinases can also contribute to resistance. Nucleoside analogs must be phosphorylated to their active triphosphate form to exert their antiviral effect. A reduction in the efficiency of this initial phosphorylation step, often catalyzed by a viral thymidine (B127349) kinase in the case of herpesviruses, can prevent the drug from becoming active, thus conferring resistance.

While the general principles of nucleoside analog resistance are well-established, specific data on the molecular basis of resistance to 2',5'-Dideoxy-5-iodouridine are not extensively detailed in the available research. However, it is reasonable to infer that as a nucleoside analog, its efficacy could be compromised by the same general mechanisms that affect other drugs in its class.

Advanced Research Applications and Methodologies Utilizing 2 ,5 Dideoxy 5 Iodouridine

Application in Nucleic Acid Sequencing Techniques

The primary application of dideoxynucleosides, including 2',5'-Dideoxy-5-iodouridine, in molecular biology is rooted in the chain-termination method of DNA sequencing, famously developed by Frederick Sanger. microbenotes.comlibretexts.orgnih.gov This technique, also known as Sanger sequencing or dideoxy sequencing, relies on the enzymatic synthesis of DNA strands that are complementary to a template strand. eurofinsgenomics.eu The core principle involves the incorporation of modified nucleotides, specifically 2',3'-dideoxynucleoside triphosphates (ddNTPs), which halt the process of DNA elongation. ntu.edu.sglibretexts.org

Standard deoxynucleoside triphosphates (dNTPs) possess a hydroxyl (-OH) group at the 3' position of the deoxyribose sugar. This 3'-OH group is crucial for forming a phosphodiester bond with the 5' phosphate (B84403) group of the next incoming nucleotide, allowing the DNA polymerase to extend the chain. wikipedia.org Dideoxynucleosides, however, lack this 3'-OH group. libretexts.orgyoutube.com When a DNA polymerase incorporates a ddNTP into a growing DNA strand, the absence of the 3'-OH group makes it impossible to form the next phosphodiester bond, thereby terminating the chain synthesis at that specific nucleotide position. wikipedia.org

In a typical Sanger sequencing reaction, four separate reactions are set up, each containing the DNA template, a primer, DNA polymerase, and all four standard dNTPs. wikipedia.org A small amount of one of the four ddNTPs (ddATP, ddGTP, ddCTP, or ddTTP) is added to each of the four reactions. libretexts.orgwikipedia.org As DNA synthesis proceeds, the polymerase will occasionally incorporate a ddNTP instead of its corresponding dNTP. This results in a collection of DNA fragments of varying lengths, each ending with a specific chain-terminating dideoxynucleotide. wikipedia.org

When converted to its triphosphate form (this compound triphosphate), this compound would function as a chain terminator analogous to ddTTP. Its incorporation opposite an adenine (B156593) base in the template strand would halt DNA synthesis. The resulting fragments can then be separated by size using gel electrophoresis, allowing the DNA sequence to be determined. aatbio.com Modern automated sequencing methods have refined this process by using ddNTPs labeled with distinct fluorescent dyes, enabling the entire sequencing reaction to be performed in a single tube and analyzed by automated detectors. eurofinsgenomics.eunih.gov

Table 1: Comparison of Nucleotides for DNA Synthesis and Sequencing
CompoundStructure at 3' CarbonFunction in DNA Synthesis
Deoxyuridine triphosphate (dUTP)Hydroxyl (-OH) groupAllows for chain elongation by forming a phosphodiester bond.
2',3'-Dideoxyuridine triphosphate (ddUTP)Hydrogen (-H) atomTerminates chain elongation due to the absence of the 3'-OH group. libretexts.org
This compound triphosphateHydrogen (-H) atomActs as a chain terminator, similar to ddUTP, with an iodine modification on the base.

Utility as a Molecular Probe in Biochemical Pathways

Modified nucleosides like this compound can serve as valuable molecular probes for investigating a variety of biochemical pathways, particularly those involving DNA synthesis and protein-nucleic acid interactions. The utility of such a compound as a probe stems from the unique properties conferred by its modifications: the dideoxy sugar and the iodine atom at the 5-position of the uracil (B121893) base.

Once converted to its triphosphate form and enzymatically incorporated into a DNA strand, the modified nucleotide acts as a label or a structural probe. The iodine atom is particularly significant as it is a heavy atom. In techniques like X-ray crystallography, the presence of a heavy atom within a DNA or DNA-protein complex can greatly simplify the process of solving the three-dimensional structure. nih.gov The heavy atom provides a strong scattering signal that helps in determining the phases of the diffraction pattern, which is a major bottleneck in macromolecular crystallography. researchgate.netnih.gov By co-crystallizing a protein with a DNA strand containing this compound, researchers can pinpoint the location of the nucleotide and gain insights into the specific interactions between the protein and the DNA. nih.gov

Furthermore, the iodine atom can be a site for further chemical modification. It can be replaced with other functional groups, including fluorescent dyes or biotin, through various chemical reactions. This allows for the creation of custom-designed DNA probes for a range of applications. nih.gov For instance, a DNA oligonucleotide synthesized with this compound could be subsequently labeled with a fluorescent tag. This fluorescently labeled DNA could then be used in binding assays to study the kinetics and specificity of DNA-binding proteins or in cellular imaging to visualize the localization of specific DNA sequences.

The enzymatic incorporation of modified nucleotides is a key step in these applications. Studies have shown that DNA polymerases can incorporate various modified nucleotides, although the efficiency may vary. neb.com The ability of a polymerase to accept a modified substrate like this compound triphosphate is crucial for its use as a molecular probe in enzymatic systems.

Radiochemical Tracers in Metabolic and Enzymatic Studies

The iodine atom on this compound provides a convenient site for radiolabeling, transforming the molecule into a powerful radiochemical tracer for metabolic and enzymatic studies. mdpi.com By replacing the stable iodine atom with a radioactive isotope, such as Iodine-125 (¹²⁵I) or Iodine-131 (¹³¹I), researchers can track the molecule's fate in biological systems with high sensitivity. nih.gov

The closely related compound, 5-iodo-2'-deoxyuridine (IdUrd), has been extensively used in its radiolabeled form (e.g., [¹²⁵I]IdUrd) to measure the rate of DNA synthesis. nih.govresearchgate.net This serves as a proxy for cell proliferation. baseclick.eu Cells that are actively replicating their DNA will incorporate [¹²⁵I]IdUrd into the newly synthesized strands. nih.gov After incubation, the amount of radioactivity incorporated into the cellular DNA can be quantified, providing a direct measure of the rate of DNA synthesis. nih.govresearchgate.net This technique is a well-established alternative to using tritium-labeled thymidine (B127349). researchgate.net

Radiolabeled this compound could be used in a similar fashion for specific types of enzymatic assays. Radiometric enzyme assays, which measure the conversion of a radioactive substrate to a radioactive product, are known for their high sensitivity and specificity. creative-enzymes.com For example, a study involving a DNA polymerase could use radiolabeled this compound triphosphate to measure the precise kinetics of chain termination. The incorporation of the single radiolabeled molecule at the end of the DNA strand provides a clear and quantifiable signal.

The synthesis of these radiotracers is well-established, often involving an iododemetallation reaction on a precursor molecule. google.com The choice of radioisotope depends on the specific application, with different isotopes offering varying half-lives, emission types, and energies. nih.gov

Table 2: Common Iodine Radioisotopes for Tracer Studies
IsotopeHalf-LifePrimary EmissionPrimary Use
Iodine-123 (¹²³I)13.22 hoursGamma (γ)Diagnostic imaging (SPECT)
Iodine-125 (¹²⁵I)59.4 daysGamma (γ), X-rayIn vitro assays, radioimmunoassays, metabolic studies. nih.govnih.gov
Iodine-131 (¹³¹I)8.02 daysBeta (β⁻), Gamma (γ)Therapeutic applications and some imaging. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2',5'-Dideoxy-5-iodouridine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves iodination of 2'-deoxyuridine derivatives. For example, methyltriphenoxyphosphonium iodide is used to iodinate 2'-deoxy-5-fluorouridine, followed by catalytic hydrogenation to remove iodine and reduce the 5'-OH group . Key variables include temperature (e.g., 0°C for NaOMe-mediated reactions) and solvent choice (e.g., DMSO or THF), which impact stereochemical outcomes and byproduct formation. Yields range from 35% to 74%, depending on purification steps .

Q. How can researchers differentiate this compound from structurally similar analogs (e.g., 2',3'-dideoxy variants) using spectroscopic methods?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical. For 2',5'-dideoxy derivatives, the absence of 2' and 5' hydroxyl protons in 1^1H NMR (compared to 2',3'-dideoxy isomers) and characteristic coupling constants in 13^13C NMR confirm regiochemistry. For example, this compound shows distinct 1^1H signals at δ 3.8–4.2 ppm for the ribose ring protons, whereas 2',3'-dideoxy analogs exhibit downfield shifts due to electronic effects of iodine . High-Resolution Mass Spectrometry (HRMS) further validates molecular weight (e.g., [M+H]+ at m/z 355.09) .

Q. What in vitro assays are commonly used to evaluate the antiviral activity of this compound?

  • Methodological Answer : Researchers employ plaque reduction assays in viral models (e.g., HIV-1 or herpesviruses) to measure IC50_{50} values. The compound’s mechanism involves incorporation into viral DNA/RNA, causing chain termination. Parallel cytotoxicity assays (e.g., MTT assays on human lymphocytes) ensure selectivity indices >10 are achieved .

Advanced Research Questions

Q. How can researchers optimize experimental design to address challenges in synthesizing this compound with high stereochemical fidelity?

  • Methodological Answer : Steric and electronic factors during iodination often lead to epimerization. To mitigate this, use low-temperature conditions (e.g., 0°C) and sterically hindered bases (e.g., potassium tert-butoxide) to control reaction pathways. Monitoring intermediates via Thin-Layer Chromatography (TLC) and optimizing catalytic hydrogenation pressure (e.g., 50 psi H2_2) can reduce undesired byproducts like 3'-epimers .

Q. How should contradictory data on the antitumor efficacy of this compound be analyzed in preclinical studies?

  • Methodological Answer : Discrepancies in tumor growth inhibition (e.g., sarcoma 180 models showing variable responses) may arise from pharmacokinetic factors like bioavailability. Researchers should compare dosing regimens (e.g., intraperitoneal vs. oral administration) and use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify tissue-specific drug accumulation. Statistical tools like ANOVA with post-hoc Tukey tests can identify significant differences between treatment groups .

Q. What strategies are recommended for validating the molecular target engagement of this compound in cellular models?

  • Methodological Answer : Employ click chemistry approaches by synthesizing an alkyne-tagged derivative of the compound. After cellular treatment, perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) with fluorescent azides to visualize incorporation sites via confocal microscopy. Complementary pull-down assays with streptavidin beads can isolate drug-bound biomolecules for proteomic analysis .

Q. How can computational modeling enhance the understanding of this compound’s interaction with viral polymerases?

  • Methodological Answer : Molecular docking (e.g., using AutoDock Vina) with crystal structures of viral polymerases (e.g., HIV-1 reverse transcriptase, PDB ID 3KLF) predicts binding affinities. Molecular Dynamics (MD) simulations (e.g., GROMACS) over 100 ns trajectories assess stability of the drug-enzyme complex, focusing on hydrogen bonds between the iodine atom and active-site residues like Lys220 .

Methodological and Ethical Considerations

Q. What systematic review frameworks are suitable for synthesizing fragmented data on this compound’s mechanism of action?

  • Methodological Answer : Follow PRISMA guidelines to screen literature from PubMed and Scopus. Use PICO (Population: Viral/cancer models; Intervention: Compound administration; Comparison: Untreated controls; Outcome: IC50_{50}/tumor volume) to define inclusion criteria. Meta-analysis tools like RevMan can pool efficacy data while assessing heterogeneity via I2^2 statistics .

Q. What ethical guidelines apply to preclinical studies involving this compound in animal models?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for reporting animal research. Obtain approval from Institutional Animal Care and Use Committees (IACUC), ensuring humane endpoints (e.g., tumor diameter ≤1.5 cm). For in vivo antitumor studies, randomize animals into treatment/control groups to minimize bias and use blinded assessments for tumor measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.